2-[3-(3,4-dimethoxybenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-{3-[(3,4-DIMETHOXYPHENYL)METHYL]-1-(3-METHOXYPHENYL)-2,5-DIOXOIMIDAZOLIDIN-4-YL}-N-(4-METHOXYPHENYL)ACETAMIDE is a complex organic compound characterized by multiple methoxy groups and an imidazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(3,4-DIMETHOXYPHENYL)METHYL]-1-(3-METHOXYPHENYL)-2,5-DIOXOIMIDAZOLIDIN-4-YL}-N-(4-METHOXYPHENYL)ACETAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include methoxybenzaldehyde and various amines under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(3,4-DIMETHOXYPHENYL)METHYL]-1-(3-METHOXYPHENYL)-2,5-DIOXOIMIDAZOLIDIN-4-YL}-N-(4-METHOXYPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The imidazolidinone core can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include quinones, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{3-[(3,4-DIMETHOXYPHENYL)METHYL]-1-(3-METHOXYPHENYL)-2,5-DIOXOIMIDAZOLIDIN-4-YL}-N-(4-METHOXYPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{3-[(3,4-DIMETHOXYPHENYL)METHYL]-1-(3-METHOXYPHENYL)-2,5-DIOXOIMIDAZOLIDIN-4-YL}-N-(4-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The methoxy groups and imidazolidinone core play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with similar methoxy groups.
3,4-Dimethoxyphenylacetonitrile: Used as an intermediate in organic synthesis.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A compound with similar structural features used in bioactive compound synthesis.
Uniqueness
2-{3-[(3,4-DIMETHOXYPHENYL)METHYL]-1-(3-METHOXYPHENYL)-2,5-DIOXOIMIDAZOLIDIN-4-YL}-N-(4-METHOXYPHENYL)ACETAMIDE is unique due to its specific combination of methoxy groups and imidazolidinone core, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C28H29N3O7 |
---|---|
Molecular Weight |
519.5 g/mol |
IUPAC Name |
2-[3-[(3,4-dimethoxyphenyl)methyl]-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C28H29N3O7/c1-35-21-11-9-19(10-12-21)29-26(32)16-23-27(33)31(20-6-5-7-22(15-20)36-2)28(34)30(23)17-18-8-13-24(37-3)25(14-18)38-4/h5-15,23H,16-17H2,1-4H3,(H,29,32) |
InChI Key |
FPKWHUKFPQPBOX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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